Hematoxylin
Overview
Description
Hematoxylin is a naturally occurring compound extracted from the heartwood of the logwood tree (Haematoxylum campechianum). It is widely used as a histological stain in the field of biology and medicine. The chemical formula of this compound is C₁₆H₁₄O₆, and it is known for its ability to stain cell nuclei blue-purple, making it invaluable for microscopic examination of tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hematoxylin can be synthesized through the oxidation of this compound to hematein, which is the active staining component. This oxidation can be achieved using various oxidizing agents such as sodium iodate or atmospheric oxygen .
Industrial Production Methods: Industrial extraction of this compound involves boiling the wood chips of Haematoxylum campechianum in water or using steam and pressure. The extracted dye can be sold as a liquid concentrate or dried and sold in crystalline form .
Chemical Reactions Analysis
Types of Reactions: Hematoxylin undergoes several types of chemical reactions, including oxidation, reduction, and complex formation with metal ions. The most significant reaction is its oxidation to hematein, which is essential for its staining properties .
Common Reagents and Conditions:
Oxidation: Sodium iodate, atmospheric oxygen.
Reduction: Hematein can be reduced back to this compound under certain conditions.
Complex Formation: Hematein forms complexes with metal ions such as aluminum (Al³⁺) and iron (Fe³⁺), which are crucial for its staining ability.
Major Products Formed:
Oxidation: Hematein.
Complex Formation: Hematein-metal complexes, which are responsible for the staining properties of this compound.
Scientific Research Applications
Hematoxylin is extensively used in various scientific fields:
Mechanism of Action
The staining mechanism of hematoxylin involves its oxidation to hematein, which then forms complexes with metal ions such as aluminum (Al³⁺). These complexes bind to the negatively charged phosphate groups in nucleic acids, resulting in the blue-purple staining of cell nuclei . The electrostatic attraction between the cationic hematein-metal complexes and the anionic phosphate groups is the primary mechanism behind its staining properties .
Comparison with Similar Compounds
Brazilin: A natural dye with similar properties but less commonly used in histology.
This compound’s unique ability to form stable complexes with metal ions and its superior staining properties make it an indispensable tool in scientific research and industrial applications.
Properties
IUPAC Name |
7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUVPPKBWHMQCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | HEMATOXYLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20455 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859439 | |
Record name | 7,11b-Dihydrobenzo[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | HEMATOXYLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20455 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Hematoxylin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
Slightly soluble in cold; soluble in hot (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | HEMATOXYLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20455 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST. | |
Details | HIKINO ET AL; PLANTA MED 31(3) 214 (1977) | |
Record name | HEMATOXYLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
517-28-2, 17647-60-8 | |
Record name | HEMATOXYLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20455 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 7,11b-Dihydrobenz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17647-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 7,11b-Dihydroindeno(2,1-c)chromene-3,4,6a,9,10(6H)-pentol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647608 | |
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Record name | NSC167385 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | NSC8662 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HEMATOXYLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
212 to 248 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | HEMATOXYLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20455 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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